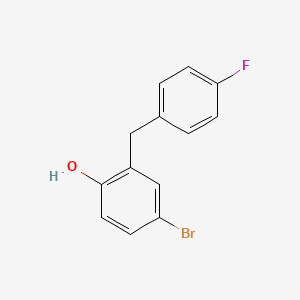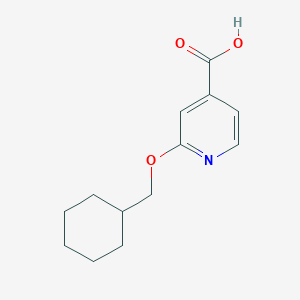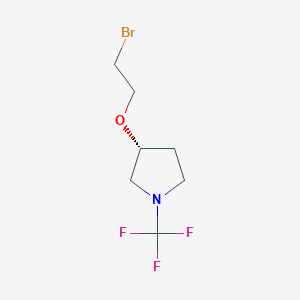
(R)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of ®-3-hydroxy-1-(trifluoromethyl)pyrrolidine with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: Products include oxides, ketones, or carboxylic acids.
Reduction: Products include alcohols, amines, or other reduced derivatives.
科学研究应用
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-3-(2-chloroethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with a chloroethoxy group instead of a bromoethoxy group.
®-3-(2-fluoroethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with a fluoroethoxy group instead of a bromoethoxy group.
®-3-(2-iodoethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with an iodoethoxy group instead of a bromoethoxy group.
Uniqueness
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H11BrF3NO |
|---|---|
分子量 |
262.07 g/mol |
IUPAC 名称 |
(3R)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2/t6-/m1/s1 |
InChI 键 |
MBLDSOWSTMASMX-ZCFIWIBFSA-N |
手性 SMILES |
C1CN(C[C@@H]1OCCBr)C(F)(F)F |
规范 SMILES |
C1CN(CC1OCCBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



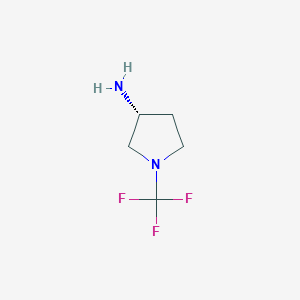
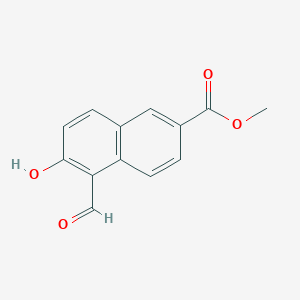
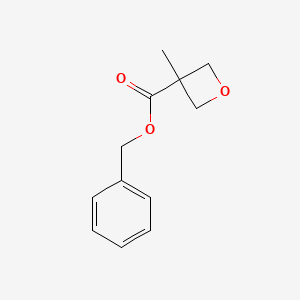



![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
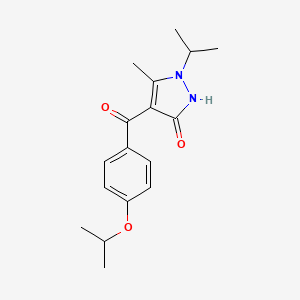
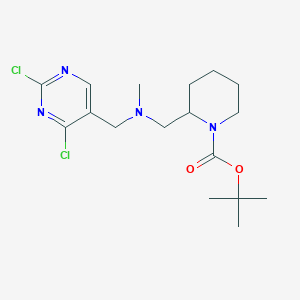
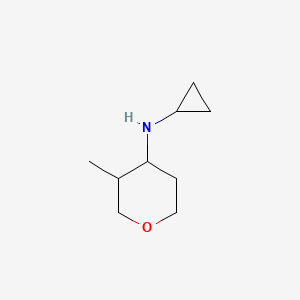
![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)
